molecular formula C17H12ClFO3 B13010581 Prop-2-yn-1-yl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate

Prop-2-yn-1-yl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate

Cat. No.: B13010581
M. Wt: 318.7 g/mol
InChI Key: JWVLSNMSPUOXAD-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate is a chemical compound with a complex structure that includes a prop-2-yn-1-yl group, a 3-chloro-4-((4-fluorobenzyl)oxy)benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate typically involves the reaction of 3-chloro-4-hydroxybenzoic acid with 4-fluorobenzyl bromide in the presence of a base to form the intermediate 3-chloro-4-((4-fluorobenzyl)oxy)benzoic acid. This intermediate is then esterified with propargyl alcohol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Prop-2-yn-1-yl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways. These ROS can then interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate
  • Prop-2-yn-1-yl 3-chloro-4-((4-chlorobenzyl)oxy)benzoate
  • Prop-2-yn-1-yl 3-chloro-4-((4-bromobenzyl)oxy)benzoate

Uniqueness

Prop-2-yn-1-yl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H12ClFO3

Molecular Weight

318.7 g/mol

IUPAC Name

prop-2-ynyl 3-chloro-4-[(4-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C17H12ClFO3/c1-2-9-21-17(20)13-5-8-16(15(18)10-13)22-11-12-3-6-14(19)7-4-12/h1,3-8,10H,9,11H2

InChI Key

JWVLSNMSPUOXAD-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)Cl

Origin of Product

United States

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